2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound reflects the compound's complex molecular architecture, which consists of multiple functional groups arranged in a specific configuration that determines its chromophoric properties. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as 2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxobutanamide, which precisely describes the structural arrangement of its constituent elements. The Chemical Abstracts Service has assigned this compound the registry number 6371-96-6, providing a unique identifier for regulatory and commercial purposes.
The molecular formula C18H18N4O5 indicates the presence of eighteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 370.36 grams per mole. The compound's structural complexity is further evidenced by its multiple synonymous names, including Hansa Yellow 3R, Mono Fast Orange, and Ext D and C Orange No. 1, each reflecting different industrial or regulatory contexts. The European Community has designated this compound with the number 228-901-6, while the Color Index International system classifies it as CI 11725, establishing its position within the standardized color classification framework.
The molecular structure features a central azo group (-N=N-) that serves as the chromophoric center, connecting a 4-methoxy-2-nitrophenyl moiety with a 3-oxo-N-(o-tolyl)butyramide group. This configuration places the compound within the broader category of arylide compounds, specifically the monoazo subclass, where the presence of a single azo linkage distinguishes it from more complex diazo or polyazo variants. The systematic name accurately reflects the substitution pattern on both aromatic rings, with the methoxy group (-OCH3) at the 4-position and the nitro group (-NO2) at the 2-position of one phenyl ring, while the other aromatic system bears a methyl group (-CH3) at the ortho position relative to the amide linkage.
Historical Development and Industrial Significance
The historical development of this compound is intrinsically linked to the broader evolution of synthetic organic pigments, particularly the arylide yellow family, which emerged in Germany during the early twentieth century. The compound belongs to the Hansa yellow series, which represented the first permanent organic yellow pigments developed for commercial use. Originally developed by German chemical companies in the early 1900s, these pigments were initially branded under the trade name "Hansa" by Hoechst AG, establishing a nomenclature that persists in contemporary industrial applications.
The discovery of this specific compound occurred within the broader context of research into monoazo colorants, with the class being first synthesized in 1909 through systematic investigation of azo coupling reactions. The compound became available for artistic and industrial applications around 1915, marking a significant advancement in pigment technology. This development represented a crucial breakthrough in providing colorfast alternatives to traditional inorganic pigments, which often suffered from limitations in brightness, transparency, or environmental stability.
The industrial significance of this compound extends across multiple sectors, with primary applications in printing inks, industrial coatings, and specialized colorant formulations. The compound's utility in these applications stems from its exceptional combination of color properties, including good lightfastness ratings of 4-6 on standardized scales and thermal stability up to temperatures of 180-200°C. These characteristics make it particularly valuable for exterior coatings and packaging applications where color retention under environmental stress is critical.
Contemporary industrial production methods for this compound involve sophisticated azo coupling processes, typically beginning with the diazotization of 4-methoxy-2-nitrobenzenamine followed by coupling with 3-oxo-N-o-tolylbutanamide under carefully controlled conditions. The manufacturing process requires precise temperature control and pH management to ensure optimal yield and purity, with modern production facilities achieving conversion rates exceeding 95% under optimized conditions. The compound's commercial importance is further evidenced by its inclusion in multiple regulatory frameworks, including European Union cosmetics regulations and United States Environmental Protection Agency chemical inventories.
| Industrial Application | Performance Characteristics | Temperature Stability |
|---|---|---|
| Printing Inks | High tinting strength, good flow properties | Up to 200°C |
| Industrial Coatings | Excellent lightfastness (4-6 rating) | 180-200°C |
| Packaging Materials | Acid and alkali resistance | 180°C |
| Cosmetic Formulations | Regulatory approved for rinse-off products | 140°C |
Position Within Azo Pigment Chemical Taxonomy
The taxonomic classification of this compound within the broader azo pigment family reflects both its structural characteristics and functional properties. As a member of the monoazo pigment subclass, this compound contains a single azo group (-N=N-) as its primary chromophoric system, distinguishing it from diazo pigments that incorporate two such linkages or more complex condensed azo structures. This classification places the compound within approximately 60% of all organic pigment production, as azo pigments represent the dominant category in contemporary colorant manufacturing.
Within the monoazo classification, this compound specifically belongs to the arylide yellow subfamily, also known as Hansa yellows or arylamide yellows. This subclassification is characterized by the presence of an arylamide coupling component, which in this case is the N-(o-tolyl)butyramide moiety. The compound's position within this taxonomy is further refined by its specific substitution pattern, with the 4-methoxy-2-nitrophenyl diazo component providing unique spectral properties that shift the compound's absorption characteristics toward the orange region of the visible spectrum.
The compound's relationship to other members of the arylide yellow family can be understood through systematic comparison of substitution patterns and their effects on chromophoric properties. Related compounds in this family include Pigment Yellow 3, derived from 4-chloro-2-nitroaniline and 2-chloroaniline coupling components, and Pigment Yellow 74, which incorporates 2-methoxy-4-nitroaniline as the diazo component. The specific methoxy and nitro substitution pattern in this compound results in a bathochromic shift compared to unsubstituted analogs, moving the primary absorption maximum toward longer wavelengths and producing the characteristic orange coloration.
The compound's taxonomic position is also defined by its tautomeric structure, which exists predominantly in the ketohydrazone form rather than the azo tautomer. This structural characteristic is common among arylide pigments and contributes to their enhanced stability and lightfastness properties through extended pi-conjugation. Research has demonstrated that this tautomeric preference is stabilized by intramolecular hydrogen bonding between the hydrazone nitrogen and the adjacent carbonyl oxygen, creating a six-membered chelate ring that enhances molecular planarity.
The industrial classification of this compound extends beyond pure chemical taxonomy to include regulatory and commercial categories. Within the Color Index system, the compound is designated as CI Pigment Orange 1, with the numerical assignment reflecting its chronological position within the orange pigment category. This classification system provides standardized identification for commercial and regulatory purposes, ensuring consistent specification across different manufacturers and applications.
| Taxonomic Level | Classification | Key Characteristics |
|---|---|---|
| Pigment Class | Organic Azo Pigments | Contains azo chromophore |
| Subclass | Monoazo Pigments | Single azo linkage |
| Chemical Family | Arylide Yellows | Arylamide coupling component |
| Subfamily | Hansa Yellows | German-developed series |
| Specific Type | Methoxy-nitro variant | Orange-shifted absorption |
| Tautomeric Form | Ketohydrazone | Enhanced stability |
Properties
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-11-6-4-5-7-14(11)19-18(24)17(12(2)23)21-20-15-9-8-13(27-3)10-16(15)22(25)26/h4-10,17H,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFZZQUKYRHMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863770 | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6371-96-6 | |
| Record name | Pigment Orange 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6371-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. Pigment Orange 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006371966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment orange 1 | |
| Source | DTP/NCI | |
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| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo- | |
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| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo- | |
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| Record name | 2-[(4-methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.274 | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide typically involves:
- Preparation of the substituted nitro-methoxy aromatic intermediate.
- Formation of the azo linkage via diazotization and azo coupling.
- Introduction of the 3-oxo-N-(o-tolyl)butyramide moiety.
The key steps include nitration, methylation, oxidation, diazotization, and amide formation.
Preparation of the Aromatic Nitro-Methoxy Intermediate
A critical precursor is 3-hydroxy-4-methoxy-2-nitrobenzoic acid , which can be synthesized through a multi-step process starting from 3-alkoxy-4-acetoxybenzaldehyde. The process includes:
Nitration : 3-alkoxy-4-acetoxybenzaldehyde reacts with nitrating agents (concentrated or fuming nitric acid) in solvents such as dichloroethane or dichloromethane to give 4-formyl-2-alkoxy-3-nitrophenyl acetate. This step yields a main product and a minor isomer (8-20%).
Deacetylation : The intermediate undergoes deacetylation under alkaline conditions (using bases like potassium carbonate or sodium hydroxide) in solvents such as ethanol or tetrahydrofuran to yield 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde.
Methylation : Methylating agents such as dimethyl sulfate or methyl iodide are used under alkaline conditions and mild heating (35-55 °C) to methylate the hydroxy group, producing 3-alkoxy-4-methoxy-2-nitrobenzaldehyde.
Oxidation : The aldehyde group is oxidized to the corresponding acid using oxidants like potassium permanganate or sodium permanganate at room temperature overnight, yielding 3-alkoxy-4-methoxy-2-nitrobenzoic acid with high yield (~95% including isomers).
Dealkylation/Deprotection : Selective removal of alkyl groups is performed under organic alkaline conditions with lithium salts or boron trichloride to obtain the target 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
Synthesis of 3-oxo-N-(o-tolyl)butyramide
This fragment involves the condensation of o-toluidine (2-methylaniline) with a suitable 3-oxo butyric acid derivative or its activated form (e.g., acid chloride or ester), forming the amide linkage. The keto group at the 3-position is preserved during this process.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants/Intermediates | Conditions & Reagents | Outcome/Product |
|---|---|---|---|---|
| 1 | Nitration | 3-alkoxy-4-acetoxybenzaldehyde + HNO3 | Solvent: DCE, DCM; Temp: ambient | 4-formyl-2-alkoxy-3-nitrophenyl acetate |
| 2 | Deacetylation | Intermediate (1) + Base (K2CO3, NaOH) | Solvent: EtOH, THF; Temp: -10 to 10 °C | 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde |
| 3 | Methylation | Intermediate (2) + Methylating agent (DMS, MeI) | Temp: 35-55 °C; Alkaline conditions | 3-alkoxy-4-methoxy-2-nitrobenzaldehyde |
| 4 | Oxidation | Intermediate (3) + KMnO4 or NaMnO4 | Room temp; overnight | 3-alkoxy-4-methoxy-2-nitrobenzoic acid |
| 5 | Dealkylation | Intermediate (4) + Li salts or BCl3 | Organic alkali conditions | 3-hydroxy-4-methoxy-2-nitrobenzoic acid |
| 6 | Diazotization & Coupling | Aromatic amine + NaNO2/HCl + 3-oxo-N-(o-tolyl)butyramide | Low temp diazotization; coupling under pH control | This compound |
Research Findings and Notes
- The nitration step is critical and must be carefully controlled to minimize isomer formation (8-20% isomer byproducts).
- The methylation and oxidation steps have been optimized to achieve high yields (up to 95%) with minimal impurities.
- The use of mild conditions and environmentally benign solvents (ethanol, THF) is favored for industrial scalability.
- Selective dealkylation is achieved with lithium salts or boron trichloride, which allows for purification and removal of unwanted protective groups.
- The azo coupling step is sensitive to pH and temperature, requiring precise control to maximize azo bond formation and pigment quality.
- The overall synthetic route is suitable for industrial mass production due to its simplicity, stability, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pigment Orange 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the chemical structure of Pigment Orange 1, affecting its stability and color.
Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced with other groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
Pigment Orange 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of paints, coatings, plastics, and textiles due to its vibrant color and stability
Mechanism of Action
The mechanism by which Pigment Orange 1 exerts its effects involves its interaction with light and other chemical compounds. The compound’s color is due to its ability to absorb specific wavelengths of light, which is a result of its conjugated double-bond system. This interaction with light is crucial for its use as a colorant. Additionally, Pigment Orange 1 can interact with other molecules through various chemical reactions, influencing its stability and color properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Substituent Effects on Aromatic Rings
- Target Compound : The o-tolyl group (2-methylphenyl) at the amide position and the 4-methoxy-2-nitrophenyl azo moiety define its spectral properties and solubility .
- 2-[(4-Methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide (CAS: 6528-34-3): Replacing the o-tolyl group with a 2-methoxyphenyl substituent shifts the absorption spectrum, yielding Pigment Yellow 65 (CIE12-66 standard yellow), used in industrial coatings and inks .
- 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide (CAS: 6486-23-3): Chlorine substituents enhance lightfastness but restrict use in cosmetics due to higher toxicity; it is prohibited on mucous membranes .
- Bis-azo Derivatives (e.g., CAS: 78952-72-4): Biphenyl-linked dichloro and dimethylphenyl groups in Pigment Yellow 174 improve thermal stability and transparency for printing inks .
Backbone Modifications
Physicochemical and Environmental Properties
- Solubility and Stability : Methoxy groups enhance solubility in polar solvents compared to chloro-substituted analogs, which exhibit higher hydrophobicity and environmental persistence .
- Synthesis : Azo coupling reactions (e.g., diazotization of nitroaniline derivatives followed by coupling with acetoacetamide intermediates) are common, as seen in . Yield and purity depend on substituent electronic effects .
Performance in Formulations
Biological Activity
2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide, commonly known as Pigment Orange 1 (CAS Number: 6371-96-6), is an organic compound widely utilized as a colorant in various industries, including plastics, coatings, and inks. This compound is characterized by its vibrant orange hue and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and metabolic pathways.
- Molecular Formula : C18H18N4O5
- Molecular Weight : 370.36 g/mol
- IUPAC Name : 2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxobutanamide
Antimicrobial Properties
Research has indicated that azo compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that derivatives of azo compounds could inhibit the growth of various bacterial strains, suggesting a potential application in antimicrobial therapies .
Cytotoxicity and Genotoxicity
Toxicological assessments have been conducted to evaluate the cytotoxic effects of this compound on human cell lines. In vitro studies showed that exposure to varying concentrations resulted in dose-dependent cytotoxicity in HeLa cells, with significant reductions in cell viability observed at higher concentrations . Furthermore, genotoxicity tests indicated that the compound could potentially induce DNA damage under certain conditions, necessitating further investigation into its safety profile .
Metabolic Pathways
The metabolism of this compound has been studied using liver microsomes from rats and humans. The main metabolic pathway involves the reduction of the azo bond, leading to the formation of amine derivatives. Cytochrome P450 enzymes play a crucial role in this metabolic process, particularly CYP1A2, which has been identified as a key enzyme involved in the metabolism of this compound .
Study on Liver Toxicity
A notable study assessed the effects of repeated exposure to this compound on liver function in albino rats. The results indicated a significant increase in liver weights without any accompanying histopathological changes, suggesting that while there may be some hepatic effects, they do not necessarily indicate toxicity at lower doses. The No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg body weight/day .
Anticancer Potential
Another area of interest is the anticancer potential of azo compounds. Preliminary studies have suggested that certain derivatives may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity could be attributed to differences in metabolic activation between normal and cancerous tissues .
Q & A
Q. Bioassay Design :
In Vitro Screening :
- Targets : Enzymes (e.g., kinases, oxidoreductases) linked to the azo group’s redox activity .
- Controls : Include azo-free analogs to distinguish specific vs. nonspecific effects .
Cellular Assays :
- Cytotoxicity : Use MTT/WST-1 assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7) .
- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
Interference Mitigation : Pre-treat compounds with reducing agents (e.g., ascorbate) to test redox-dependent activity .
Advanced: How can computational methods enhance the understanding of this compound’s reactivity and pharmacophore?
Q. Key Approaches :
Molecular Docking : Predict binding affinity to targets (e.g., COX-2, EGFR) using AutoDock Vina .
QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .
MD Simulations : Analyze stability of the azo linkage in biological matrices (e.g., plasma pH 7.4) .
Software Tools : Gaussian (DFT), Schrödinger Suite, GROMACS .
Basic: What are the regulatory considerations for handling this compound in a research laboratory?
- GHS Classification : Likely Category 2 (acute toxicity) due to nitro/azo groups; verify via SDS .
- Storage : Dark, airtight containers (azo compounds are light-sensitive) at 4°C .
- Disposal : Neutralize with NaHCO₃ before incineration to avoid releasing aromatic amines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
